molecular formula C12H22N2O2 B14593000 2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- CAS No. 61171-63-9

2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)-

Cat. No.: B14593000
CAS No.: 61171-63-9
M. Wt: 226.32 g/mol
InChI Key: PJELMRNWOYYYKJ-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- is a heterocyclic organic compound that contains both nitrogen and oxygen in a five-membered ring. This compound is notable for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- can be achieved through several methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides using bifunctional phase-transfer catalysts. This method yields the compound in good to high yields (up to 92%) under conditions of 100°C within 12 hours . Another method involves the continuous-flow synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine in a micro fixed-bed reactor, which provides high purity and yield .

Industrial Production Methods: Industrial production of this compound often utilizes continuous-flow processes due to their efficiency and scalability. The use of micro fixed-bed reactors packed with catalysts such as 5% Pt/C allows for the production of the compound with high purity and yield, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: 2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form oxoammonium salts, which are useful in oxidative reactions . It can also participate in N-methylation reactions by reacting with carbon dioxide and phenylsilane .

Common Reagents and Conditions: Common reagents used in these reactions include oxidants like oxone and iodine, as well as reducing agents such as sodium borohydride. Reaction conditions typically involve moderate temperatures and pressures to ensure high yields and purity of the products .

Major Products Formed: The major products formed from these reactions include oxoammonium salts, hydroxylamines, and N-methylated amines. These products have significant applications in various fields, including organic synthesis and materials science .

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- involves its ability to act as a protein synthesis inhibitor. It targets an early step involving the binding of N-formylmethionyl-tRNA to the ribosome, thereby inhibiting bacterial growth . This mechanism is particularly effective against gram-positive bacteria, making it a valuable antibiotic agent.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- include 2,2,6,6-tetramethyl-4-piperidinol, 2,2,6,6-tetramethyl-4-piperidinone, and N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine .

Uniqueness: What sets 2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- apart from these similar compounds is its unique combination of stability and reactivity. Its ability to undergo a variety of chemical reactions while maintaining its structural integrity makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

61171-63-9

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H22N2O2/c1-11(2)5-8(6-12(3,4)14-11)9-7-16-10(15)13-9/h8-9,14H,5-7H2,1-4H3,(H,13,15)

InChI Key

PJELMRNWOYYYKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)C2COC(=O)N2)C

Origin of Product

United States

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